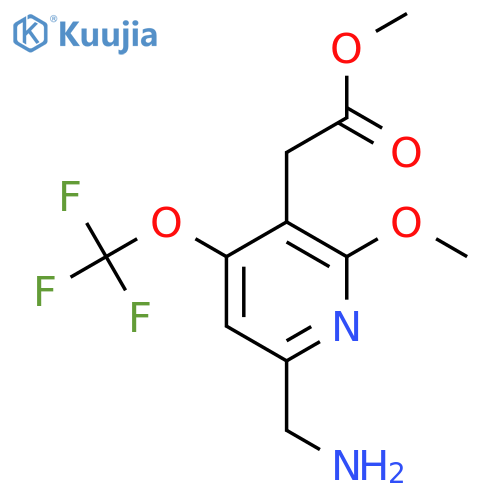

Cas no 1806746-24-6 (Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)

1806746-24-6 structure

商品名:Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1806746-24-6

MF:C11H13F3N2O4

メガワット:294.227133512497

CID:4839099

Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C11H13F3N2O4/c1-18-9(17)4-7-8(20-11(12,13)14)3-6(5-15)16-10(7)19-2/h3H,4-5,15H2,1-2H3

- InChIKey: UAVBTHYITCOTBD-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(CN)=NC(=C1CC(=O)OC)OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 327

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 83.7

Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087148-1g |

Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate |

1806746-24-6 | 97% | 1g |

$1,475.10 | 2022-03-31 |

Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1806746-24-6 (Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬